The synthesis of aprepitant β-glucuronide sodium salt involves the conjugation of aprepitant with glucuronic acid. This process typically employs enzymatic or chemical methods to facilitate the transfer of the glucuronic acid moiety onto the aprepitant molecule.
The molecular structure of aprepitant β-glucuronide sodium salt can be represented by its chemical formula . The compound features a complex arrangement including a piperidine ring, an aromatic moiety, and a glucuronic acid unit.
Aprepitant β-glucuronide sodium salt participates in various biochemical reactions primarily related to drug metabolism.
The mechanism of action of aprepitant β-glucuronide sodium salt primarily revolves around its role as a metabolite of aprepitant, which acts as a neurokinin-1 receptor antagonist.
Studies have shown that metabolites like aprepitant β-glucuronide can also contribute to this inhibition indirectly by affecting the pharmacokinetics of aprepitant itself .
Aprepitant β-glucuronide sodium salt exhibits several notable physical and chemical properties:
Relevant data regarding its solubility and stability are essential for formulation development in pharmaceutical applications .
Aprepitant β-glucuronide sodium salt has several scientific uses:
Aprepitant (C23H21F7N4O3; MW 534.43 g/mol) features a morpholine core with three chiral centers and substituents including a trifluoromethylated phenylethanol group and a fluorophenyl moiety [7]. Its β-glucuronide metabolite forms when a glucuronic acid moiety conjugates primarily via an O-linkage to aprepitant’s morpholine ring or triazolinone group. This modification significantly increases molecular weight (~710.59 g/mol) and introduces multiple hydrophilic hydroxyl groups and a carboxylic acid functionality. The sodium salt form (CAS 23052-80-4) enhances aqueous solubility, facilitating analytical detection and excretion [3] [9].
Stereochemical Integrity: The β-configuration preserves enzymatic recognition by transporters, while sodium salt formation prevents lactonization [8] [9].
Functional Implications:
Table 1: Structural Comparison of Aprepitant and Its β-Glucuronide Metabolite
Property | Aprepitant | Aprepitant β-Glucuronide |
---|---|---|
Molecular Formula | C23H21F7N4O3 | C29H29F7N4O9Na |
Molecular Weight (g/mol) | 534.43 | 710.59 |
logP (Calculated) | 4.2 | 1.8 |
Plasma Protein Binding (%) | >95 | 60–70 |
NK1 IC50 (nM) | 0.1–1.0 | >10,000 |
Primary Solubility | Lipophilic | Hydrophilic (water-soluble) |
Glucuronidation represents a dominant detoxification pathway mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily in hepatocytes and enterocytes. Aprepitant undergoes extensive CYP3A4-mediated oxidation (phase I), followed by UGT-catalyzed conjugation (phase II), yielding several glucuronides, with the β-anomer being pharmacologically predominant [7] [8].
Kinetic Parameters: Formation clearance (CLint) ranges from 12–18 mL/min/kg, representing 30–45% of aprepitant’s metabolic flux [4] [8].
Enterohepatic Recycling (EHR):
Table 2: UGT Enzymes Involved in Aprepitant Glucuronidation
UGT Isoform | Catalytic Efficiency (CLint, μL/min/mg) | Tissue Expression | Inhibition by Aprepitant? |
---|---|---|---|
UGT1A3 | 8.2 ± 1.5 | Liver > Intestine | Competitive (Ki = 45 μM) |
UGT2B7 | 5.7 ± 0.9 | Liver > Kidney | Non-competitive (Ki = 210 μM) |
UGT1A1 | <1.0 | Liver | Not detected |
UGT2B15 | 2.3 ± 0.4 | Liver | Weak competitive (Ki >500 μM) |
As the major circulating metabolite, aprepitant β-glucuronide influences pharmacokinetic (PK) and pharmacodynamic (PD) outcomes through multiple mechanisms, despite lacking direct NK1 antagonism.
Drug Interactions: As a substrate for OATP1B1/1B3 and MRP2 transporters, it competes with statins, methotrexate, and NSAIDs, altering their disposition [8].
Pharmacodynamic Considerations:
CYP Modulation: Though inactive at NK1, the glucuronide weakly inhibits CYP2C9 (IC50 = 35 μM), potentially affecting warfarin metabolism during chronic therapy [7].
Model-Informed Drug Development:
Table 3: Key Pharmacokinetic Parameters of Aprepitant β-Glucuronide in Humans
Parameter | Value (Mean ± SD) | Clinical Relevance |
---|---|---|
Cmax (μg/mL) | 1.2 ± 0.3 | 30–50% of aprepitant Cmax |
Tmax (h) | 3.5 ± 1.2 | Delayed vs. aprepitant (Tmax = 1–2 h) |
AUC0–∞ (h·μg/mL) | 28.4 ± 6.7 | 40–60% of aprepitant AUC |
Vd/F (L) | 15 ± 3 | Limited tissue distribution |
Clrenal (mL/min) | 45 ± 12 | Dominant elimination pathway |
t1/2 (h) | 16 ± 4 | Prolonged vs. aprepitant (t1/2 = 12 h) |
Table 4: Clinical Implications of Aprepitant β-Glucuronide Kinetics
Clinical Scenario | Glucuronide Impact | Management Consideration |
---|---|---|
Hepatic Impairment (Child-Pugh B/C) | Glucuronide accumulation (AUC ↑ 80–150%) | Avoid aprepitant in severe impairment |
Concomitant UGT Inducers (e.g., rifampin) | Glucuronide formation ↑ 2.5-fold; aprepitant AUC ↓ 50% | Increase aprepitant dose |
Pediatric Patients (6 mo–12 yr) | Weight-based dosing ensures equivalent glucuronide exposure | Use oral suspension (25 mg/mL) |
Enterohepatic Recycling | Secondary plasma peaks; prolonged aprepitant exposure | Optimize dosing intervals for delayed CINV |
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7